N-((5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide
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Description
N-((5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C20H17FN4O4S and its molecular weight is 428.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The synthesis of 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles and their biological activities have been extensively studied. These compounds demonstrate significant antifungal activity against clinical and standard Candida pathogens. Notably, certain derivatives exhibited high inhibitory activity against Candida albicans, comparable to ketoconazole, and were effective against plant pathogenic fungi. In addition to antifungal effects, these compounds have been screened for anti-inflammatory, cytotoxic, and antioxidant activities, showing potential in various therapeutic areas (Koçyiğit-Kaymakçıoğlu et al., 2012).
Antimicrobial Properties
Another study focused on the synthesis of fluorobenzamides containing thiazole and thiazolidine, which showed promising antimicrobial analogs. These compounds were evaluated against a range of Gram-positive and Gram-negative bacteria as well as fungi. Certain derivatives demonstrated significant antimicrobial activity, highlighting the critical role of the fluorine atom in enhancing their effectiveness (Desai et al., 2013).
Anticancer Activity
Research into the anticancer properties of related compounds has identified several with promising activities. For instance, novel imidazothiadiazole analogs were synthesized and evaluated for their cytotoxic activities against various cancer cell lines. Some derivatives showed potent anticancer effects, particularly against breast cancer, demonstrating the potential of these structures in cancer therapy (Abu-Melha, 2021).
Properties
IUPAC Name |
N-[[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O4S/c1-12(26)13-4-8-16(9-5-13)23-17(27)11-30-20-25-24-18(29-20)10-22-19(28)14-2-6-15(21)7-3-14/h2-9H,10-11H2,1H3,(H,22,28)(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQYWCYZMIZKCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.